Cas no 14694-15-6 (Codaphniphylline)
Codaphniphylline structure
Product Name:Codaphniphylline
Numéro CAS:14694-15-6
Le MF:C30H47NO3
Mégawatts:469.699089288712
CID:174938
PubChem ID:12303733
Update Time:2024-11-02
Codaphniphylline Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propanone,1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
- Codaphniphylline
- 1-Propanone,1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8...
- 1-Propanone,1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-
- (+)-Codaphniphylline
- 1-Propanone,1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,[3aR-[3aa,4a,4ab,5b,8a,8ab(1R*,4R*,5S*),8ba,10S*]]-
- Daphnan-23-one,23-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-, [23(1R,4R,5S)]- (8CI)
- [ "" ]
- 23-[(1R,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]daphnan-23-one
- CID 138113965
- 1-[(1S,4S,5R)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl]-3-[(1R,2S,3R,10R,13R,14S)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0^{2,13.0^{3,7.0^{7,12]hexadecan-2-yl]propan-1-one
- 14694-15-6
-
- Piscine à noyau: 1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3
- La clé Inchi: REKWVHVBDQXQLB-UHFFFAOYSA-N
- Sourire: CC(C1C2C3(C(CC1)(C1CCC4(C3CCC4)N2C1)C)CCC(=O)C1(COC2(CCC1O2)C)C)C
Propriétés calculées
- Qualité précise: 469.35559436g/mol
- Masse isotopique unique: 469.35559436g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 5
- Complexité: 904
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 10
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 38.8
- Le xlogp3: 5.644
Propriétés expérimentales
- Couleur / forme: Powder
- Le PSA: 38.77000
- Le LogP: 5.91070
Codaphniphylline Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
Codaphniphylline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6019-5 mg |
Codaphniphylline |
14694-15-6 | 5mg |
¥4915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6019-1 ml * 10 mm |
Codaphniphylline |
14694-15-6 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
| A2B Chem LLC | AE93449-5mg |
Codaphniphylline |
14694-15-6 | 97.5% | 5mg |
$635.00 | 2024-04-20 | |
| TargetMol Chemicals | TN6019-5 mg |
Codaphniphylline |
14694-15-6 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6019-1 mL * 10 mM (in DMSO) |
Codaphniphylline |
14694-15-6 | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-07 | ||
| TargetMol Chemicals | TN6019-5mg |
Codaphniphylline |
14694-15-6 | 5mg |
¥ 3560 | 2024-07-20 |
Codaphniphylline Littérature connexe
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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- 1186496-68-3(1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-)
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